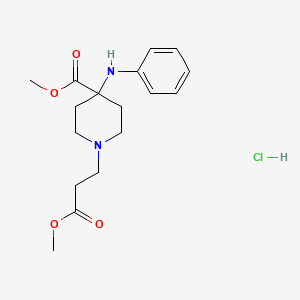
4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester (MPPPME) is a synthetic compound that has recently been used in several scientific studies. It is a small molecule that has been used in a variety of applications, including as a substrate for enzymatic reactions, as a ligand for protein-protein interactions, and as a tool to study metabolic pathways. MPPPME is a versatile compound with a wide range of potential applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Pharmacological Metabolism
- Metabolite Identification in Horses: A study identified the major urinary metabolite of remifentanil, closely related to 4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester, in horses as a hydrolysis product. This finding is crucial for forensic control in racing horses, where remifentanil abuse is a concern (Lehner et al., 2000).
Organic Synthesis
- Catalytic Methoxycarbonylation: Research on the methoxycarbonylation of alkynes using palladium complexes highlighted the formation of unsaturated esters and diesters, demonstrating the versatility of this compound in organic synthesis (Magro et al., 2010).
- Palladium-Catalyzed C-H Functionalization: The compound was utilized in a study focusing on oxindole synthesis through palladium-catalyzed C-H functionalization, indicating its application in complex organic molecule construction (Magano et al., 2014).
Analgesic Compound Development
- Analgesic Efficacy Evaluation: A study synthesized and evaluated a series of 4-anilidopiperidine analgetics, including derivatives of this compound, for their mu opioid agonist activity and analgesic efficacy (Feldman et al., 1991).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester involves the reaction of piperidine with phenylisocyanate to form 4-phenylpiperidine-1-carbonyl isocyanate, which is then reacted with methyl 4-aminocrotonate to form the desired compound.", "Starting Materials": [ "Piperidine", "Phenylisocyanate", "Methyl 4-aminocrotonate" ], "Reaction": [ "Step 1: Piperidine is reacted with phenylisocyanate in the presence of a suitable solvent and a catalyst to form 4-phenylpiperidine-1-carbonyl isocyanate.", "Step 2: Methyl 4-aminocrotonate is added to the reaction mixture and stirred at room temperature for several hours to form the desired compound, 4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester.", "Step 3: The reaction mixture is then purified by column chromatography to obtain the pure product." ] } | |
CAS-Nummer |
938184-95-3 |
Molekularformel |
C17H24N2O4 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
methyl 4-anilino-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-22-15(20)8-11-19-12-9-17(10-13-19,16(21)23-2)18-14-6-4-3-5-7-14/h3-7,18H,8-13H2,1-2H3 |
InChI-Schlüssel |
ROSYUMIMEUYKDL-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CCC(CC1)(C(=O)OC)NC2=CC=CC=C2.Cl |
Kanonische SMILES |
COC(=O)CCN1CCC(CC1)(C(=O)OC)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)
![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)
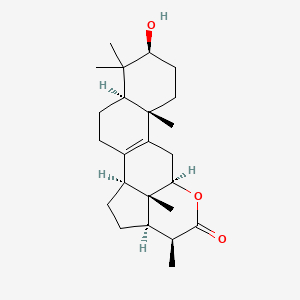
![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)
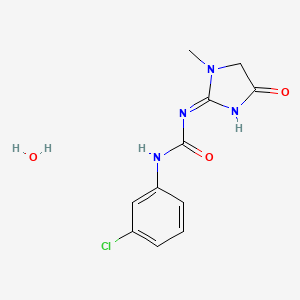

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)
![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)
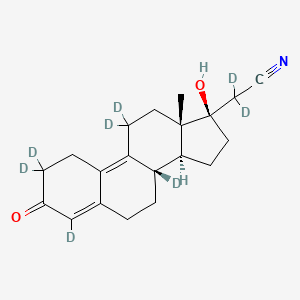
![Methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate](/img/structure/B3025961.png)
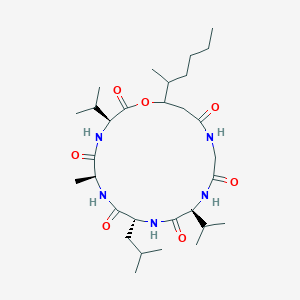
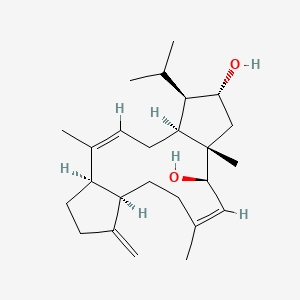

![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)